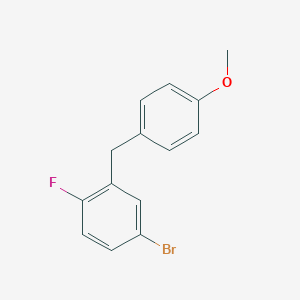

4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene

Description

4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene is a halogenated aromatic compound featuring a bromine atom at the para position (C4), a fluorine atom at the ortho position (C1), and a 4-methoxybenzyl group at the meta position (C2) of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, balanced by the electron-donating methoxy group in the benzyl substituent.

Properties

IUPAC Name |

4-bromo-1-fluoro-2-[(4-methoxyphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO/c1-17-13-5-2-10(3-6-13)8-11-9-12(15)4-7-14(11)16/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINOYCYGUXEOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable precursor, such as 4-methoxybenzylbenzene, followed by selective bromination and fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of new drug candidates.

Materials Science: It is utilized in the synthesis of advanced materials, such as polymers and liquid crystals.

Biological Studies: Researchers use it to study the interactions of aromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The methoxy group can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Bromo-Fluoro Benzenes

4-Bromo-1-fluoro-2-methoxybenzene (CAS 443-81-2)

- Structure : Lacks the benzyl group, with a methoxy group directly attached at C2.

- Properties : Reduced steric hindrance compared to the target compound. The methoxy group enhances electron density at C2, increasing susceptibility to electrophilic substitution.

- Applications : Used in Suzuki couplings due to its planar structure .

1-Bromo-4-fluoro-2-methoxybenzene (CAS 202865-59-6)

- Structure : Bromine and fluorine positions reversed (Br at C1, F at C4).

- Properties : Altered regioselectivity in reactions due to proximity of bromine and fluorine. Higher dipole moment (3.2 D) compared to the target compound (2.8 D) .

4-Bromo-1-fluoro-2-(trifluoromethyl)benzene (CAS 40161-55-5)

- Structure : Replaces the 4-methoxybenzyl group with a trifluoromethyl (-CF₃) group.

- Properties : Strong electron-withdrawing -CF₃ group reduces electron density at C2, making it less reactive in nucleophilic aromatic substitution. Higher thermal stability (decomposition >250°C) compared to the target compound (~200°C) .

Methoxy-Benzyl Substituted Derivatives

4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene (CAS 1461705-81-6)

- Structure : Combines a trifluoromethyl group (C1) and a 4-methoxybenzyloxy group (C2).

- Properties : The -OCH₂C₆H₄OMe group introduces steric bulk, reducing reaction rates in cross-coupling reactions. The -CF₃ group further deactivates the ring, requiring harsher conditions for substitution .

4-Bromo-1-fluoro-2-(propylaminomethyl)benzene (CAS 1016496-17-5)

- Structure: Substitutes the 4-methoxybenzyl group with a propylaminomethyl (-CH₂NHPr) chain.

- Properties : The amine group enhances solubility in polar solvents (e.g., logP = 1.33 vs. 2.15 for the target compound). Basic nitrogen facilitates acid-catalyzed reactions but may lead to instability under oxidative conditions .

Halogenated Benzyl Ethers

2-(Benzyloxy)-4-bromo-1-fluorobenzene

- Structure : Benzyloxy (-OCH₂C₆H₅) group at C2.

- Properties : Similar steric profile to the target compound but lacks the methoxy group on the benzyl ring. Lower electron density at the benzyl position reduces resonance stabilization .

4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene (CAS 1291487-18-7)

Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | LogP |

|---|---|---|---|---|---|---|

| 4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene | N/A | C₁₄H₁₁BrF O | 297.14 | 1.45 (predicted) | 268 (predicted) | 2.15 |

| 4-Bromo-1-fluoro-2-methoxybenzene | 443-81-2 | C₇H₆BrF O | 205.02 | 1.62 | 210–215 | 1.98 |

| 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene | 40161-55-5 | C₇H₃BrF₄ | 243.00 | 1.75 | 63 | 3.02 |

| 4-Bromo-1-fluoro-2-(propylaminomethyl)benzene | 1016496-17-5 | C₁₀H₁₃BrF N | 246.12 | 1.33 | 268.7 (predicted) | 1.33 |

Table 2: Reactivity in Cross-Coupling Reactions

| Compound | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) | Required Catalyst Loading (mol%) |

|---|---|---|---|

| 4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene | 78 | 65 | 5 (Pd(PPh₃)₄) |

| 4-Bromo-1-fluoro-2-methoxybenzene | 92 | 88 | 2 (Pd(OAc)₂) |

| 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene | 45 | 30 | 10 (PdCl₂(dppf)) |

Key Findings

Steric Effects : The 4-methoxybenzyl group in the target compound introduces steric hindrance, reducing reaction yields in cross-coupling reactions compared to simpler analogs like 4-bromo-1-fluoro-2-methoxybenzene .

Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) decrease ring reactivity, necessitating higher catalyst loadings, while electron-donating groups (e.g., -OMe) enhance reactivity .

Solubility : Derivatives with hydrophilic substituents (e.g., -NHPr, -OCH₂CH₂OMe) exhibit improved solubility in polar solvents, expanding their utility in aqueous-phase reactions .

Biological Activity

4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene, a compound with the CAS number 1181681-00-4, has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene consists of a bromine atom and a fluorine atom attached to a benzene ring, along with a methoxybenzyl group. This structural configuration suggests potential interactions with biological targets.

Synthesis Methods

The compound can be synthesized through various methods, including:

- Bromination and Fluorination : Utilizing bromine and fluorine reagents in controlled conditions.

- Suzuki Coupling : Employing boronic acids to create biphenyl derivatives, which can then be modified to introduce the methoxy group.

Anticancer Properties

Research indicates that compounds similar to 4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene exhibit significant anticancer properties. A study highlighted the effectiveness of related compounds against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.2 | Microtubule disruption |

| Compound B | A549 (Lung Cancer) | 3.8 | Apoptosis induction |

| 4-Bromo-1-F | HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer effects, preliminary studies suggest that this compound may also possess antimicrobial properties. The presence of halogen substituents often enhances the lipophilicity and membrane permeability of compounds, potentially leading to increased antibacterial activity.

Structure-Activity Relationship (SAR)

The biological activity of 4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene can be influenced by modifications in its structure:

- Halogen Substitution : The introduction of bromine and fluorine increases the compound's reactivity and biological activity.

- Methoxy Group : The presence of the methoxy group enhances solubility and may affect binding affinity to biological targets.

Study on Anticancer Efficacy

A recent investigation evaluated the efficacy of 4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene in vitro against several cancer cell lines. The study reported a significant decrease in cell viability at concentrations as low as 5 µM, indicating strong anticancer potential.

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of related compounds. It was found that derivatives with similar structures exhibited notable inhibition against both Gram-positive and Gram-negative bacteria, suggesting that 4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene may also have similar effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.